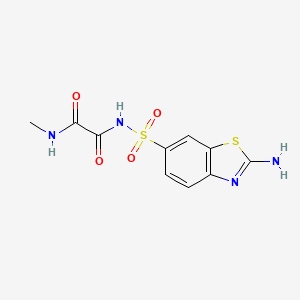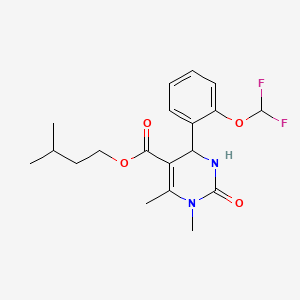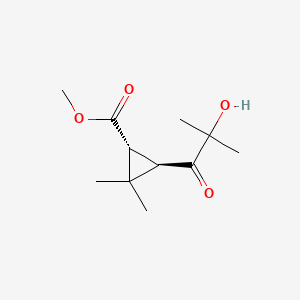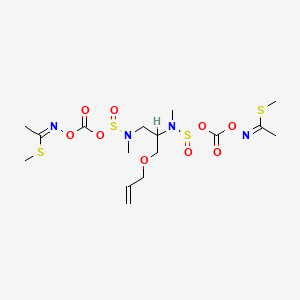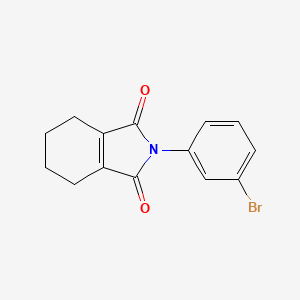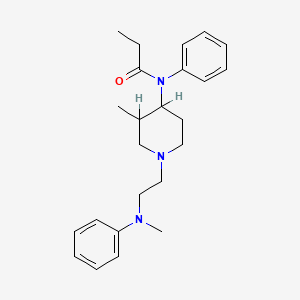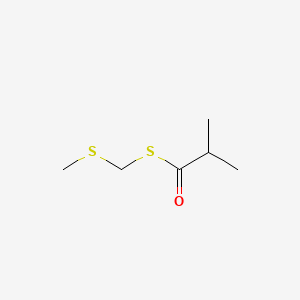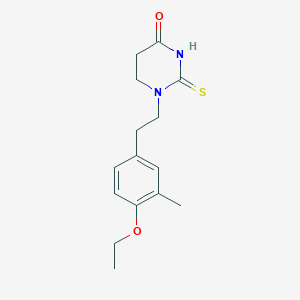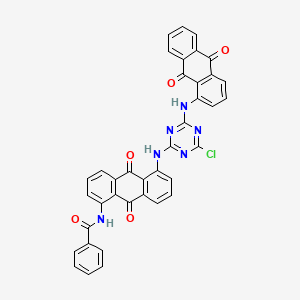
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound that features a combination of anthraquinone and triazine moieties. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, anthraquinone, undergoes a series of reactions to introduce the amino groups at the 1 and 5 positions. This can be achieved through nitration followed by reduction.
Synthesis of the Triazine Derivative: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions to introduce the chloro and amino substituents.
Coupling Reaction: The anthraquinone derivative is then coupled with the triazine derivative through nucleophilic substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Final Amidation: The resulting intermediate is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of an acid or base catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazine derivatives.
Condensation: Imines or Schiff bases.
Applications De Recherche Scientifique
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthraquinone moiety, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as an anticancer agent, given the known biological activities of anthraquinone derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The anthraquinone moiety can intercalate into DNA, disrupting its structure and function. The triazine ring may also interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
N-(5-((4-Chloro-6-((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can be compared with other compounds that feature anthraquinone or triazine moieties:
Anthraquinone Derivatives: Compounds such as 1,4-dihydroxyanthraquinone (quinizarin) and 2-methyl-9,10-anthraquinone. These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Triazine Derivatives: Compounds such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and 2,4-diamino-6-chloro-1,3,5-triazine. These compounds share the triazine ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in the combination of both anthraquinone and triazine moieties within a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Numéro CAS |
73097-95-7 |
|---|---|
Formule moléculaire |
C38H21ClN6O5 |
Poids moléculaire |
677.1 g/mol |
Nom IUPAC |
N-[5-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C38H21ClN6O5/c39-36-43-37(41-26-17-6-13-22-28(26)32(47)21-12-5-4-11-20(21)31(22)46)45-38(44-36)42-27-18-8-15-24-30(27)34(49)23-14-7-16-25(29(23)33(24)48)40-35(50)19-9-2-1-3-10-19/h1-18H,(H,40,50)(H2,41,42,43,44,45) |
Clé InChI |
KLZXJKYQYQZHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
